Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a 3-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the 3-iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.
Coupling with piperazine: The 3-iodophenyl intermediate is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenyl ring or piperazine ring.
Reduction: Reduced derivatives of the phenyl ring or piperazine ring.
Hydrolysis: The corresponding carboxylic acid and piperazine derivative.
Scientific Research Applications
Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer or anti-inflammatory agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2-{[(3-bromophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate
- Ethyl 4-[(2-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate
- Ethyl 4-[(2-{[(3-fluorophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate
Uniqueness
The presence of the iodine atom in Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C21H22IN3O4 |
---|---|
Molecular Weight |
507.3 g/mol |
IUPAC Name |
ethyl 4-[2-[(3-iodobenzoyl)amino]benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H22IN3O4/c1-2-29-21(28)25-12-10-24(11-13-25)20(27)17-8-3-4-9-18(17)23-19(26)15-6-5-7-16(22)14-15/h3-9,14H,2,10-13H2,1H3,(H,23,26) |
InChI Key |
CUJDAXVGIXIEOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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